molecular formula C7H7BrN2O3 B12879416 Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)- CAS No. 199684-03-2

Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-

Cat. No.: B12879416
CAS No.: 199684-03-2
M. Wt: 247.05 g/mol
InChI Key: SXQSJNKJTKRUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the bromination of a pyrrole derivative followed by nitration and subsequent acetylation. One common synthetic route is as follows:

    Bromination: A pyrrole derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

    Nitration: The brominated pyrrole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetylation: Finally, the nitrated bromopyrrole is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major product is 1-(5-Bromo-1-methyl-4-amino-1H-pyrrol-2-yl)ethanone.

    Substitution: Products vary based on the nucleophile used, such as 1-(5-Amino-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone when using an amine.

Scientific Research Applications

1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential bioactivity.

    Medicine: Research into its potential as a pharmaceutical lead compound for developing new drugs is ongoing.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
  • 1-(5-Fluoro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
  • 1-(5-Iodo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Uniqueness

1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

199684-03-2

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

1-(5-bromo-1-methyl-4-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O3/c1-4(11)5-3-6(10(12)13)7(8)9(5)2/h3H,1-2H3

InChI Key

SXQSJNKJTKRUCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N1C)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.